N-(3-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a heterocyclic compound combining indole, 1,3,4-oxadiazole, and acetamide pharmacophores. The indole moiety is linked to the 1,3,4-oxadiazole ring at position 3, while the acetamide group at position 1 of the indole is substituted with a 3-methoxyphenyl group (Fig. 1).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-31-19-11-7-10-18(14-19)26-23(30)16-29-15-21(20-12-5-6-13-22(20)29)25-28-27-24(32-25)17-8-3-2-4-9-17/h2-15H,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGOMLIPUXXNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the oxadiazole ring, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the oxadiazole ring can yield hydrazine derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. In particular, derivatives of 1,3,4-oxadiazoles have been shown to act as effective cytotoxic agents against various cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as thymidine phosphorylase inhibition .
Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Various studies have reported that oxadiazole derivatives possess significant antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, making these compounds attractive candidates for further development .
Anti-inflammatory and Antioxidant Properties
In addition to anticancer and antimicrobial effects, N-(3-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide may exhibit anti-inflammatory and antioxidant activities. Research into similar compounds suggests that they can modulate inflammatory pathways and scavenge free radicals, providing therapeutic benefits in conditions characterized by oxidative stress .
Case Studies
Several case studies illustrate the efficacy of oxadiazole derivatives in clinical settings:
- Study on Thymidine Phosphorylase Inhibition : A series of oxadiazole derivatives were synthesized and tested against MCF-7 breast cancer cells. The most potent derivatives showed significantly higher inhibitory effects compared to standard chemotherapy drugs .
- Antimicrobial Screening : A group of novel oxadiazole compounds was evaluated for their antibacterial properties against resistant strains of bacteria. Results indicated substantial activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biomolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural similarities with several synthesized derivatives, differing primarily in substituents on the indole, oxadiazole, and acetamide groups. Below is a comparative analysis:
Key Structural and Functional Differences
- The 1,3,4-oxadiazole ring in the target compound is a bioisostere for ester or carbamate groups, increasing metabolic stability compared to thio-linked analogues (e.g., 2a in ) .
Pharmacokinetic Properties :
- LogP values for the target compound (predicted ~3.2) are higher than derivatives with polar substituents (e.g., oxime in ), suggesting better blood-brain barrier penetration.
- The indole-oxadiazole core exhibits stronger π-π stacking with DNA or enzyme active sites compared to indazole (6b in ) or benzofuran (2a in ) analogues .
Biological Activity
N-(3-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structural characteristics that contribute to its bioactivity.
Chemical Structure and Properties
The compound features a unique structure characterized by an indole moiety linked to a 1,3,4-oxadiazole scaffold. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 335.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The 1,3,4-oxadiazole component is known for its ability to inhibit various enzymes and proteins that play critical roles in cell proliferation and survival.
Anticancer Activity
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to target multiple pathways involved in tumor growth:
- Inhibition of Enzymes : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and chromatin remodeling respectively .
- Induction of Apoptosis : Studies suggest that compounds with similar structures can activate caspase pathways leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Certain oxadiazole derivatives have been reported to cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .
Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U87 (Glioblastoma) | 12.5 | Significant cytotoxicity |
| MDA-MB-231 (Breast Cancer) | 18.0 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Antimicrobial Activity
Beyond its anticancer properties, there is emerging evidence that this compound may also exhibit antimicrobial activity. Similar oxadiazole derivatives have shown effectiveness against various pathogens through mechanisms such as disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
A recent study evaluated several oxadiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibitory effects on bacterial growth .
Q & A
Basic: What are the key synthetic strategies for preparing N-(3-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with reagents like chloroacetyl chloride ().
- Step 2: Functionalization of the indole moiety at the N1 position using alkylation or coupling reactions. For example, coupling indole derivatives with acetamide intermediates under basic conditions ().
- Step 3: Purification via column chromatography or recrystallization to isolate the final product ().
Key reagents include triethylamine (for pH control) and hydrazine derivatives for heterocycle formation ().
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): To confirm the indole and oxadiazole substituents (e.g., aromatic proton signals at δ 6.8–8.2 ppm) ().
- Mass Spectrometry (MS): For molecular weight validation (e.g., molecular ion peaks matching C26H20N4O3) ().
- Infrared Spectroscopy (IR): Identification of amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) ().
- Thin-Layer Chromatography (TLC): To monitor reaction progress and purity ().
Advanced: How can researchers optimize reaction yields during synthesis?
Answer:
- Temperature Control: Maintaining reflux conditions (e.g., 80–100°C) for oxadiazole cyclization improves ring stability ().
- Catalyst Selection: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) to accelerate coupling reactions ().
- Solvent Optimization: Polar aprotic solvents like DMF enhance solubility of intermediates ().
- Computational Guidance: Tools like quantum chemical calculations (ICReDD approach) predict optimal reaction pathways and reduce trial-and-error experimentation ().
Advanced: How do structural modifications influence the compound’s biological activity?
Answer:
- Methoxy Position: The 3-methoxyphenyl group enhances lipophilicity, improving membrane permeability (). Substitution at the 4-position (vs. 3-) reduces anticancer activity by 40% in some analogs ().
- Oxadiazole vs. Triazole: Replacing 1,3,4-oxadiazole with 1,2,4-triazole alters enzyme inhibition profiles (e.g., COX-2 vs. LOX selectivity) due to electronic effects ().
- Indole Substitutions: Adding electron-withdrawing groups (e.g., Cl) at the indole 5-position increases binding affinity to kinase targets ().
Advanced: How can contradictions in biological activity data be resolved?
Answer:
- Assay Standardization: Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources. Validate using standardized protocols ().
- Purity Verification: Impurities >5% (e.g., unreacted indole intermediates) can skew results. Use HPLC with UV detection (λ = 254 nm) for purity assessment ().
- Target Profiling: Screen against broader target panels (e.g., kinase libraries) to distinguish off-target effects ().
Basic: What functional groups are pivotal for its pharmacological activity?
Answer:
- Indole Core: Enables π-π stacking with hydrophobic enzyme pockets (e.g., tubulin binding sites) ().
- 1,3,4-Oxadiazole Ring: Acts as a bioisostere for ester or amide groups, enhancing metabolic stability ().
- Methoxyphenyl Acetamide: The 3-methoxy group modulates electron density, influencing receptor binding kinetics ().
Advanced: What computational methods aid in predicting target interactions?
Answer:
- Molecular Docking: Software like AutoDock Vina models binding poses with enzymes (e.g., EGFR kinase), identifying key hydrogen bonds with oxadiazole N-atoms ().
- QSAR Models: Quantitative Structure-Activity Relationship (QSAR) analysis links substituent electronegativity to anticancer potency ().
- DFT Calculations: Predicts charge distribution across the indole-oxadiazole system, guiding rational design ().
Basic: What are common impurities encountered during synthesis, and how are they addressed?
Answer:
- Unreacted Intermediates: Residual 5-phenyl-1,3,4-oxadiazole-2-amine can persist if cyclization is incomplete. Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane) ().
- By-Products: Acetic acid derivatives from hydrolysis of acetamide groups. Remove via aqueous washes (pH 7–8) ().
- Isomerization: Cis/trans isomerism in the oxadiazole ring. Resolve using chiral chromatography ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
